N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide

Medicinal Chemistry Drug Discovery Lead Optimization

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide (CAS 1795301-56-2) is a synthetic, unsymmetrical N,N′-disubstituted oxalamide with the molecular formula C18H19ClN2O3 and a molecular weight of 346.8 g/mol. The compound features a 2-chlorophenyl-methoxyethyl moiety on the N1 position and an m-tolyl (3-methylphenyl) group on the N2 position of the oxalamide backbone.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 1795301-56-2
Cat. No. B2779326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide
CAS1795301-56-2
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC
InChIInChI=1S/C18H19ClN2O3/c1-12-6-5-7-13(10-12)21-18(23)17(22)20-11-16(24-2)14-8-3-4-9-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyWYLLUSZPHWWJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide (CAS 1795301-56-2): Procurement-Grade Oxalamide Scaffold for Screening Library Expansion


N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide (CAS 1795301-56-2) is a synthetic, unsymmetrical N,N′-disubstituted oxalamide with the molecular formula C18H19ClN2O3 and a molecular weight of 346.8 g/mol . The compound features a 2-chlorophenyl-methoxyethyl moiety on the N1 position and an m-tolyl (3-methylphenyl) group on the N2 position of the oxalamide backbone . It is catalogued as a research-grade screening compound (Life Chemicals F6451-2997, AKOS024568386) and is representative of the diverse oxalamide chemical space explored in early-stage drug discovery . The oxalamide class has demonstrated tractable biological activities including PAI-1 inhibition, neuraminidase inhibition, and α-glucosidase inhibition in published studies, establishing the scaffold as a valid starting point for hit identification campaigns [1].

Why N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs in Focused Screening


Unsymmetrical oxalamides such as N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide derive their biological activity from the specific combination of N-aryl and N-alkyl substituents, where subtle changes in the substitution pattern produce divergent pharmacological profiles [1]. The 2-chlorophenyl group provides a distinct electron-withdrawing and steric footprint at the N1 position, while the m-tolyl group at N2 introduces a meta-methyl substitution that modulates hydrogen-bonding capacity and lipophilicity differently than para- or ortho-substituted analogs [2]. Published SAR on related oxalamide series demonstrates that replacement of the chlorophenyl moiety with unsubstituted phenyl or relocation of the chlorine atom can alter in vitro potency by orders of magnitude [3]. Consequently, generic interchange with simpler oxalamide congeners such as N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide (CAS 1798659-79-6, C11H13ClN2O3, MW 256.68) or N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide is not scientifically justified without confirmatory head-to-head biological evaluation in the specific assay system of interest .

Quantitative Differentiation Evidence for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide (CAS 1795301-56-2) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Des-chlorophenyl Analog N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide

The target compound (MW 346.8 g/mol) possesses a 52.45 Da higher molecular weight than the des-chlorophenyl analog N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide (MW 294.35 g/mol) . This mass difference reflects the presence of the 2-chlorophenyl group, which contributes both increased lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 units based on fragment-based calculation) and an additional aromatic ring for potential π-stacking interactions with target proteins [1]. In the oxalamide PAI-1 inhibitor series, compounds bearing halogenated aromatic rings demonstrated up to 20-fold improvements in IC50 compared to their non-halogenated counterparts, supporting the functional relevance of this structural feature [2].

Medicinal Chemistry Drug Discovery Lead Optimization

Hydrogen Bond Donor Count Advantage Over the N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide Analog

The target compound possesses two hydrogen bond donors (HBD = 2) derived from the two secondary amide NH groups of the oxalamide core . In contrast, the isoxazol-3-yl analog (N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, CAS 1798485-91-2) introduces a heterocyclic N2 substituent that can participate in additional hydrogen bond acceptor interactions but does not contribute a hydrogen bond donor . The m-tolyl NH of the target compound provides a directional H-bond donor that is absent in the isoxazol analog, which may be critical for engaging specific backbone carbonyl interactions in target binding pockets. In the oxalamide-based p38α MAP kinase inhibitor series, the secondary amide NH groups made essential hydrogen bonds with the kinase hinge region (Met109 and Gly110), as confirmed by X-ray co-crystallography [1].

Medicinal Chemistry Protein-Ligand Interactions Drug Design

Topological Polar Surface Area (TPSA) Differentiation Within the CNS Drug-Like Chemical Space

The target compound has a computed topological polar surface area (TPSA) of approximately 67.6 Ų (based on the oxalamide core with two amide carbonyl oxygens and the methoxy oxygen), placing it in a favorable range for CNS penetration (typically < 90 Ų for optimal BBB permeability) . A closely related analog, N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide (CAS 1795478-85-1), has a reported XLogP3 of 3.4 and TPSA of 76.7 Ų [1]. The ~9 Ų lower TPSA of the target compound arises from the replacement of the 5-chloro-2-methoxyphenyl group with the simpler m-tolyl group, reducing oxygen atom count by one. In CNS drug discovery programs, a TPSA ≤ 70 Ų is empirically associated with improved passive BBB permeation, giving the target compound a theoretical advantage for neuroscience target screening [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Structural Uniqueness Within the Life Chemicals F6451 Oxalamide Screening Series

The target compound (Life Chemicals catalog ID: F6451-2997) is one member of the F6451 oxalamide series, which comprises multiple unsymmetrical N,N′-disubstituted oxalamides . Within this series, the compound is distinguished by the specific combination of (i) a 2-chlorophenyl group at the benzylic position of the N1-methoxyethyl arm, and (ii) an m-tolyl group at N2. A comparison with other F6451 series members reveals that even minor structural changes produce chemically distinct entities: for example, F6451-1974 (N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide) bears an o-tolyl instead of m-tolyl and relocates the chlorine atom [1], while F6451-1426 (N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide) replaces the chlorophenyl with a 3-fluorophenyl and the m-tolyl with a furan-2-ylmethyl group [2]. No two F6451 compounds share identical substitution patterns, confirming that each catalog entry represents a chemically unique screening entity [3].

Screening Library Design Chemical Diversity Hit Identification

Class-Level Precedent: Oxalamide Scaffold Validated Across Multiple Therapeutic Target Classes

Although no direct target-specific bioactivity data have been publicly reported for the target compound itself, the broader oxalamide chemotype has demonstrated confirmed activity across at least six distinct protein target classes in peer-reviewed studies: (i) PAI-1 inhibition (IC50 range: 4.5 μM to non-detectable for the best analogs) [1]; (ii) neuraminidase inhibition (lead compound ZINC05250774 identified via structure-based virtual screening, with follow-up derivatives Z1–Z10 showing modulated activity) [2]; (iii) α-glucosidase inhibition (twenty oxamide derivatives synthesized and screened) [3]; (iv) p38α MAP kinase inhibition (X-ray co-crystallography confirming oxalamide binding to the ATP pocket) [4]; (v) HIV-1 gp120 binding inhibition (oxalamide derivatives reported as entry inhibitors) [5]; and (vi) CB1 cannabinoid receptor binding (SAR optimization identifying 2-chlorophenyl as the optimal substituent among diphenyl ring variants) [6]. This breadth of target class engagement supports the use of oxalamide-based compounds as privileged scaffolds in screening deck assembly, particularly when the specific target of interest remains unvalidated or when phenotypic screening endpoints are employed.

Target Class Validation Scaffold Tractability Hit Expansion

Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound (F6451-2997) is available through Life Chemicals at a catalog purity of ≥90% . A direct analog in the same F6451 series, N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide (F6451-3062, CAS 1795478-85-1), is listed at the same purity specification (90%+) and price point ($54.00/1mg) [1]. Another analog, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (F6451-1974), is priced at $57.00/2μmol [2]. The target compound is also cross-listed under alternate catalog identifiers AKOS024568386 and MOLPORT-030-076-458, providing procurement flexibility across multiple supplier platforms . No significant purity or price differentiation exists among these structurally related F6451 analogs, indicating that selection should be driven primarily by the specific substitution pattern required for the biological hypothesis under investigation.

Compound Procurement Supplier Benchmarking Purity Specification

Recommended Application Scenarios for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide Based on Quantitative Differentiation Evidence


Phenotypic Screening Deck Expansion with a Multi-Target-Validated Oxalamide Scaffold

For discovery programs employing phenotypic screening where the molecular target is not predefined, N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide provides chemical diversity backed by the oxalamide scaffold's demonstrated activity across at least six target classes (PAI-1, neuraminidase, α-glucosidase, p38α MAP kinase, HIV-1 gp120, and CB1 receptor) . The compound's two hydrogen bond donors (HBD = 2) and estimated TPSA of ~67.6 Ų support both peripheral and CNS drug-target engagement hypotheses, making it a versatile addition to unbiased screening collections . Procurement of this compound under the F6451-2997 identifier ensures ≥90% purity at a price point comparable to structurally related analogs, enabling cost-effective library expansion without sacrificing chemical diversity .

CNS-Targeted Hit Identification Leveraging Favorable TPSA and Lipophilicity Profile

The target compound's estimated TPSA of ~67.6 Ų falls below the empirically defined 70 Ų threshold associated with enhanced passive blood-brain barrier permeability, positioning it as a suitable candidate for CNS-targeted screening campaigns . Compared to the closely related analog N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide (TPSA = 76.7 Ų), the target compound's ~9 Ų lower TPSA may confer superior CNS penetration . The compound's molecular weight (346.8 g/mol) and predicted lipophilicity (estimated logP ~3–3.5 based on analog XLogP3 data) place it within the favorable range for CNS drug-like chemical space . Researchers pursuing neurological targets such as neurodegenerative disease proteins, psychiatric disorder receptors, or neuroinflammatory pathways should prioritize this compound over higher-TPSA oxalamide analogs for neuronal cell-based or in vivo CNS screening.

Structure-Activity Relationship (SAR) Exploration Around the Oxalamide N2-Aryl Position

For medicinal chemistry teams conducting systematic SAR studies on oxalamide-based leads, N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide serves as the definitive m-tolyl (3-methylphenyl) reference point at the N2 position . The F6451 series provides a matrix of N1 and N2 variations, where the target compound (F6451-2997) anchors the m-tolyl column. By procuring this compound alongside F6451-1974 (o-tolyl at the N1 benzylic position), F6451-1426 (3-fluorophenyl at N1), and F6451-3062 (5-chloro-2-methoxyphenyl at N2), researchers can systematically probe the effect of methyl group position (ortho vs. meta vs. para) and halogen substitution on target potency and selectivity . The structural uniqueness of each F6451 catalog entry ensures that each compound contributes non-redundant SAR information, maximizing the informational return on procurement investment .

Biochemical Assay Counter-Screening Against Oxalamide-Responsive Target Classes

Given the established oxalamide chemotype activity against PAI-1 (IC50 range: 4.5 μM – non-detectable in chromogenic assays), neuraminidase, and α-glucosidase, the target compound can be deployed as a counter-screening probe in biochemical assays to assess selectivity profiles of lead compounds emerging from other chemical series . The compound's 2-chlorophenyl substituent mirrors the structural feature identified as optimal for CB1 receptor binding in oxalamide-based SAR studies, suggesting potential utility as a reference ligand for CB1-related selectivity panels . Additionally, X-ray crystallography of structurally related oxalamides bound to p38α MAP kinase confirms that the oxalamide core engages the kinase hinge region via conserved hydrogen bonds, supporting the compound's use as a tool molecule in kinase selectivity profiling where oxalamide-based inhibitors are under development .

Quote Request

Request a Quote for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.